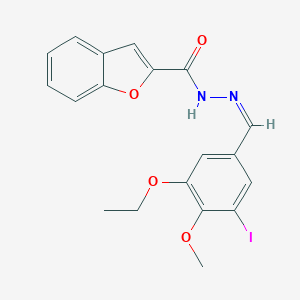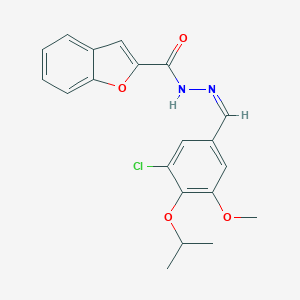
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with the molecular formula C16H24N2O3S and a molecular weight of 324.43836 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of cyclopentylamine with 2,3-dimethyl(methylsulfonyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide: Similar structure but with methoxy groups instead of methyl groups.
N-cyclopentyl-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide: Similar structure but with different positions of the methyl groups.
Uniqueness
N-cyclopentyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C16H24N2O3S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-7-6-10-15(13(12)2)18(22(3,20)21)11-16(19)17-14-8-4-5-9-14/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,17,19) |
Clé InChI |
JBGJKOVESZXPEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B313286.png)
![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2-cyanoacetohydrazide](/img/structure/B313287.png)
![N-[(Z)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide](/img/structure/B313291.png)
![5-bromo-N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B313292.png)
![5-bromo-N'-[(1-sec-butyl-1H-indol-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B313293.png)

![N-[1-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313296.png)


![ethyl 2-[4-[(Z)-(1-benzofuran-2-carbonylhydrazinylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B313302.png)

![N'-{[1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-benzofuran-2-carbohydrazide](/img/structure/B313305.png)
![N-[(Z)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B313306.png)
![5-bromo-N-[(Z)-(2,4,6-trimethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B313307.png)
